molecular formula C12H21NO2S B7630990 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone

2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone

Cat. No. B7630990
M. Wt: 243.37 g/mol
InChI Key: NHHHUFRMBRQVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone, also known as OPS or compound 1, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. OPS belongs to a class of compounds known as piperidin-1-yl ketones, which have been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The exact mechanism of action of 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in energy homeostasis and cell metabolism.
Biochemical and Physiological Effects:
2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone has been shown to have several biochemical and physiological effects in animal models. In addition to its anti-inflammatory and analgesic effects, 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone has been shown to reduce oxidative stress and improve mitochondrial function in a mouse model of sepsis. 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone has also been shown to improve glucose metabolism and insulin sensitivity in a mouse model of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone in lab experiments is its potential for a wide range of biological activities, which makes it a versatile compound for testing in various disease models. Additionally, 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one limitation of using 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone is its relatively complex synthesis method, which may limit its accessibility for some researchers.

Future Directions

There are several future directions for research on 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone. One area of interest is its potential as a therapeutic agent for various inflammatory and metabolic diseases, such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanism of action of 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone and to identify its molecular targets in the body. Finally, more studies are needed to investigate the safety and efficacy of 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone in clinical trials.

Synthesis Methods

The synthesis of 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone has been described in several research articles. One method involves the reaction of 1-(piperidin-1-yl)ethanone with 4-mercaptooxane in the presence of a base catalyst, such as potassium carbonate, in a solvent such as dimethylformamide. The reaction yields 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone as a white solid with a melting point of 72-74°C. Another method involves the reaction of 4-mercaptooxane with 1-(2-bromoethyl)piperidine in the presence of a palladium catalyst and a base, yielding 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone as a yellow oil.

Scientific Research Applications

2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. One study investigated the anti-inflammatory effects of 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone in a mouse model of acute lung injury, where it was found to reduce inflammation and improve lung function. Another study investigated the analgesic effects of 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone in a rat model of neuropathic pain, where it was found to reduce pain behavior and increase the threshold for pain. Additionally, 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone has been shown to have antitumor effects in several cancer cell lines, including breast cancer and lung cancer.

properties

IUPAC Name

2-(oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2S/c14-12(13-6-2-1-3-7-13)10-16-11-4-8-15-9-5-11/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHHUFRMBRQVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone

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